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Compound of Interest

Compound Name: 1H-Indazole-7-sulfonamide

Cat. No.: B061884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-7-sulfonamide, a

heterocyclic compound of interest in medicinal chemistry. This document details its

fundamental properties, synthesis methodologies, and potential biological activities, drawing

upon data from related structural analogs to offer a thorough profile for research and

development applications.

Core Compound Data
Property Value Source

CAS Number 160975-45-1 [cite: ]

Molecular Formula C₇H₇N₃O₂S [cite: ]

Molecular Weight 197.21 g/mol [cite: ]

Synthesis Protocols
While a specific, detailed protocol for the synthesis of 1H-Indazole-7-sulfonamide is not

readily available in the public domain, a general and representative synthesis can be

extrapolated from the preparation of structurally similar N-(7-indazolyl)benzenesulfonamide

derivatives. The synthesis typically involves the sulfonylation of a 7-aminoindazole precursor.
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Representative Experimental Protocol: Synthesis of N-(7-indazolyl)benzenesulfonamide

Derivatives

This protocol is based on established methods for the synthesis of related compounds and

serves as a foundational procedure that can be adapted for 1H-Indazole-7-sulfonamide.

Step 1: Preparation of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved through the

reduction of a corresponding nitro-indazole precursor.

Reaction Scheme:

7-Nitro-1H-indazole 7-Amino-1H-indazole

Reduction
(e.g., H2, Pd/C or SnCl2)

Click to download full resolution via product page

Figure 1: General reduction of 7-nitro-1H-indazole.

Procedure:

Dissolve 7-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation

or tin(II) chloride (SnCl₂) in the presence of a strong acid.

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a

suitable pressure and temperature until the reaction is complete, as monitored by Thin

Layer Chromatography (TLC).

If using a chemical reductant, stir the reaction mixture at room temperature or with gentle

heating.

Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or

perform an aqueous work-up to remove inorganic salts.
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Purify the crude 7-amino-1H-indazole by recrystallization or column chromatography.

Step 2: Sulfonylation of 7-Amino-1H-indazole

The aminosulfonamide is formed by reacting the aminoindazole with a sulfonyl chloride. To

obtain the parent 1H-Indazole-7-sulfonamide, chlorosulfonic acid followed by ammonolysis

would be a plausible route, though this requires careful handling of highly reactive

intermediates. A more direct laboratory synthesis would involve a protected sulfamoyl chloride.

For the purpose of this guide, a general sulfonylation to produce N-aryl derivatives is

described.

Reaction Scheme:

7-Amino-1H-indazole N-(1H-Indazol-7-yl)benzenesulfonamide

Benzenesulfonyl chloride,
Pyridine

Click to download full resolution via product page

Figure 2: Sulfonylation of 7-amino-1H-indazole.

Procedure:

Dissolve 7-amino-1H-indazole in a suitable aprotic solvent, such as pyridine or

dichloromethane, under an inert atmosphere.

Cool the solution in an ice bath.

Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled

solution.

Allow the reaction to warm to room temperature and stir until completion, monitored by

TLC.

Quench the reaction with water or an aqueous solution of a mild acid.

Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Signaling
Pathways
While specific biological data for 1H-Indazole-7-sulfonamide is limited, the indazole-

sulfonamide scaffold is prevalent in a variety of biologically active molecules, suggesting its

potential as a pharmacophore. Research on closely related analogs has identified activities

such as cell cycle inhibition and kinase inhibition.

Cell Cycle Inhibition

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for

their antiproliferative activities. One such derivative, 4-methoxy-N-(3-chloro-7-

indazolyl)benzenesulfonamide, was identified as a potent inhibitor of murine leukemia L1210

cells with an IC₅₀ of 0.44 µM. This suggests that compounds based on the 1H-indazole-7-
sulfonamide core may interfere with the cell division cycle, a key target in cancer therapy.

Table of Antiproliferative Activity of a Related Compound

Compound Cell Line IC₅₀ (µM)

4-methoxy-N-(3-chloro-7-

indazolyl)benzenesulfonamide
L1210 (murine leukemia) 0.44

Kinase Inhibition

Other indazole-sulfonamide derivatives have been investigated as inhibitors of protein kinases,

which are crucial regulators of cell signaling. For instance, a synthesized 1-((2-chloro-5-

methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong affinity for Mitogen-Activated

Protein Kinase 1 (MAPK1), suggesting a potential role in targeting cancer-related signaling

pathways.
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Hypothesized Signaling Pathway Involvement

Based on the activity of its analogs, 1H-Indazole-7-sulfonamide could potentially modulate

signaling pathways involved in cell proliferation and survival. The diagram below illustrates a

simplified representation of a generic kinase signaling pathway that could be a target for such

compounds.
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Figure 3: Hypothetical inhibition of a kinase signaling pathway.
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Experimental Protocols for Biological Evaluation
To assess the biological activity of 1H-Indazole-7-sulfonamide, a series of in vitro assays can

be employed.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., L1210, HeLa, MCF-7) in 96-well plates at an

appropriate density and allow them to adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of 1H-Indazole-7-sulfonamide for

a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve

the formazan crystals.

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around

570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value.

Kinase Inhibition Assay (Example: MAPK1)

This biochemical assay measures the direct inhibitory effect of a compound on a specific

kinase.

Assay Setup: In a suitable assay plate, combine the kinase (e.g., recombinant human

MAPK1), a specific substrate peptide, and ATP.

Compound Addition: Add varying concentrations of 1H-Indazole-7-sulfonamide to the wells.
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Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to

phosphorylate the substrate.

Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be

done using various methods, such as antibody-based detection (e.g., ELISA) or

luminescence-based assays that measure the amount of ATP consumed.

Data Analysis: Determine the percentage of kinase inhibition at each compound

concentration and calculate the IC₅₀ value.

Workflow for Biological Evaluation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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